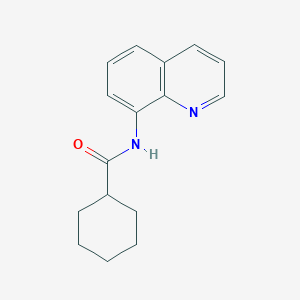

N-(quinolin-8-yl)cyclohexanecarboxamide

Overview

Description

N-(quinolin-8-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane moiety linked to a quinoline ring via an amide bond. This compound has garnered attention in synthetic chemistry due to its utility as a substrate in transition-metal-catalyzed reactions, particularly in Pd-mediated C–H functionalization and halogenation processes . Its structural rigidity from the cyclohexane ring and the electron-rich quinoline system makes it a valuable scaffold for studying regioselective transformations and ligand design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-yl)cyclohexanecarboxamide typically involves the reaction of quinoline-8-amine with cyclohexanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Quinoline-8-amine+Cyclohexanecarboxylic acid chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-8-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(quinolin-8-yl)cyclohexanecarboxamide serves as an important ligand in coordination chemistry. It facilitates the formation of metal complexes, which are crucial for various catalytic processes. The compound's structure allows it to act as a building block for synthesizing more complex molecules, thereby expanding its utility in chemical research.

Biology

Research has indicated that this compound possesses biological activities such as antimicrobial, antiviral, and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, highlighting its potential as a therapeutic agent. The quinoline moiety is known for its pharmacological properties, making this compound a candidate for drug development.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound in drug discovery. Its ability to interact with various biological targets makes it suitable for developing treatments for infections and cancers. Research is ongoing to understand its mechanisms of action and optimize its pharmacological profiles.

Case Study: Cancer Treatment

In vitro studies have shown that this compound induces apoptosis in cancer cell lines through specific pathways involving cell cycle regulation. This suggests its potential use in targeted cancer therapies.

Industrial Applications

The compound is also utilized in the development of new materials and serves as a precursor for synthesizing functionalized quinoline derivatives. Its versatility in chemical synthesis makes it valuable in industrial applications where advanced materials are required.

Summary of Applications

| Field | Application |

|---|---|

| Chemistry | Ligand in coordination chemistry; building block for complex molecules |

| Biology | Antimicrobial, antiviral, and anticancer properties; potential therapeutic agent |

| Medicine | Lead compound in drug discovery; targets infections and cancers |

| Industry | Development of new materials; precursor for functionalized quinoline derivatives |

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. Additionally, the compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkyl vs. Heterocyclic Carboxamides

N-(quinolin-8-yl)cyclohexanecarboxamide is structurally distinct from analogs like N-(quinolin-8-yl)tetrahydrofuran-2-carboxamide and N-(quinolin-8-yl)tetrahydropyran-2-carboxamide, which replace the cyclohexane with oxygen-containing heterocycles. These analogs exhibit similar reactivity in Pd-catalyzed arylations but differ in diastereoselectivity. For example, reactions under neat conditions yield single cis-diastereomers for tetrahydrofuran derivatives, whereas tetrahydropyran analogs show a major cis-product . The cyclohexane variant may offer enhanced steric bulk, influencing reaction pathways or coordination in metal complexes.

Table 1: Comparison of Cycloalkyl and Heterocyclic Carboxamides

Thiourea-Functionalized Carboxamides

Thiourea derivatives such as N-(arylthiocarbamoyl)cyclohexanecarboxamides (e.g., H2L1–H2L9) differ in their substitution patterns. These compounds incorporate a thiourea (-NHC(S)NH-) bridge instead of a direct amide linkage, enabling dual hard (O/N) and soft (S) donor sites for metal coordination . While this compound lacks sulfur-based coordination, its quinoline nitrogen may still participate in metal binding. Thiourea analogs demonstrate applications in metal ion separation, antitumor activity, and agrochemical design , whereas the target compound is primarily utilized in synthetic methodologies.

Halogenated Derivatives

Halogenation at the quinoline C5 position, as seen in N-(5-bromoquinolin-8-yl)cyclohexanecarboxamide, enhances reactivity for further functionalization. Non-halogenated variants like the parent compound may serve as precursors for generating halogenated intermediates.

Alkyl vs. Aryl Amides

Replacing the quinoline moiety with alkyl chains (e.g., N-(heptan-4-yl)cyclohexanecarboxamide) alters solubility and steric properties. Alkyl derivatives are synthesized via copper-catalyzed alkylation with yields up to 66%, compared to the higher yields (87–88%) observed for quinoline-based halogenation . The aromatic quinoline system likely enhances stability in harsh reaction conditions, whereas alkyl amides may prioritize lipophilicity for biological applications.

Functional Group Modifications

The substitution of the cyclohexane ring with other groups, such as naphthalene in N-(quinolin-8-yl)-1-naphthamide, introduces extended π-systems that may influence photophysical properties or binding affinity in medicinal chemistry contexts. These modifications often result in moderate yields (55–70%) under similar catalytic conditions , suggesting that steric demands of larger aromatic systems slightly reduce efficiency compared to cyclohexane-based substrates.

Biological Activity

N-(quinolin-8-yl)cyclohexanecarboxamide is an organic compound characterized by the presence of a quinoline moiety attached to a cyclohexanecarboxamide. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes:

- A quinoline ring, which is known for its ability to intercalate into DNA and inhibit topoisomerases.

- A cyclohexanecarboxamide group that contributes to the compound's steric and electronic properties, enhancing its biological activity.

This compound interacts with various biological targets through several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication processes and inhibiting the activity of enzymes such as topoisomerases.

- Enzyme Inhibition : The compound can bind to metal ions, forming stable complexes that modulate the activity of metalloenzymes. This property is crucial in its potential use as an antimicrobial agent.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for drug development.

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives such as:

- N-(quinolin-8-yl)benzamide

- N-(quinolin-8-yl)acetamide

These compounds share structural similarities but differ in their biological activities due to variations in their chemical structures. The cyclohexane moiety in this compound imparts distinct steric and electronic properties that enhance its binding affinity and overall biological activity compared to its analogs.

Antimicrobial Activity

A study investigating the spectrum of biological activity of substituted quinoline derivatives found that this compound demonstrated promising results against various bacterial strains. It was particularly effective against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide .

Anticancer Properties

Research has indicated that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit anticancer activities. This compound has been explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation in cancer cell lines .

Enzyme Inhibition Studies

Further investigations have shown that this compound can inhibit certain metalloenzymes, which are crucial for various biochemical pathways. The binding affinity of this compound to these enzymes was measured using various biochemical assays, indicating a strong potential for therapeutic applications in enzyme-related diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(quinolin-8-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via oxytosylation using Koser’s reagent (hydroxy(tosyloxy)iodobenzene) in dichloromethane with 20 mol% PhI(OAc)₂ as a catalyst. Key parameters include solvent choice, catalyst loading, and temperature control. Purification typically involves column chromatography (e.g., hexane/EtOAc gradients) .

- Data : In analogous syntheses (e.g., N-(quinolin-8-yl)benzamide), yields >80% were achieved under optimized conditions. Reaction monitoring via TLC or HPLC is critical to track intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

- Methodology :

- ¹H NMR : Look for distinct signals: (i) downfield NH proton (~δ 8.9–10.0 ppm), (ii) quinoline aromatic protons (δ 8.0–9.5 ppm), and (iii) cyclohexane multiplet (~δ 1.2–2.5 ppm).

- IR : Confirm carboxamide C=O stretch (~1635–1640 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z ~280–300 for C₁₆H₁₇N₂O) should match theoretical values.

Q. What purification strategies are effective for removing byproducts in carboxamide synthesis?

- Methodology : Column chromatography with gradient elution (e.g., hexane → 20% EtOAc/hexane) effectively separates the target compound from unreacted starting materials. Recrystallization in EtOAc/hexane mixtures improves purity .

Advanced Research Questions

Q. How does the quinoline ring influence regioselectivity in functionalization reactions (e.g., oxytosylation)?

- Mechanistic Insight : The electron-deficient quinoline ring directs electrophilic attack to the 5-position due to resonance and inductive effects. Koser’s reagent facilitates tosyloxy group addition at this position, confirmed by X-ray crystallography of derivatives .

- Experimental Design : Use DFT calculations to map electron density distribution and validate with crystallographic data .

Q. What conformational dynamics of the cyclohexane ring impact biological activity?

- Structural Analysis : The cyclohexane ring adopts chair or boat conformations depending on substituents. Puckering coordinates (e.g., Cremer-Pople parameters) derived from crystallography or computational models (DFT) quantify ring distortion .

- Case Study : In PARP-1 inhibitors, a flattened chair conformation enhances binding to the enzyme’s hydrophobic pocket, as shown in molecular docking studies .

Q. How can thiourea-functionalized derivatives enhance metal-ion chelation or bioactivity?

- Synthesis : React this compound with KSCN and primary amines to introduce thiourea groups. Characterize via IR (C=S stretch ~1250 cm⁻¹) and single-crystal XRD .

- Applications : Thiourea derivatives show improved selectivity for transition metals (e.g., Cu²⁺, Cd²⁺) and antitumor activity via ROS modulation .

Q. What strategies address contradictions in biological assay results (e.g., variable IC₅₀ values)?

- Troubleshooting :

- Validate assay conditions (e.g., pH, co-solvents) to ensure compound stability.

- Compare radiotracer data (e.g., ¹¹C-labeled analogues in PET imaging) to confirm target engagement .

- Data Reconciliation : Use isothermal titration calorimetry (ITC) to measure binding constants independently .

Q. Key Research Recommendations

- Explore photoinduced copper catalysis for late-stage functionalization (e.g., alkylation of secondary halides) .

- Investigate conformational locking via substituents (e.g., methyl groups) to enhance bioactivity .

- Prioritize radiolabeled derivatives for pharmacokinetic profiling (e.g., ¹¹C/¹⁸F isotopes) .

Properties

IUPAC Name |

N-quinolin-8-ylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h4-5,8-11,13H,1-3,6-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOVOAPZYNASRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.